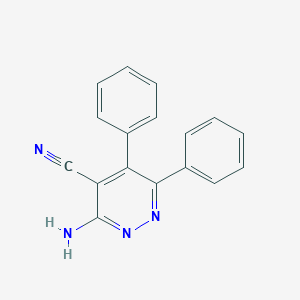

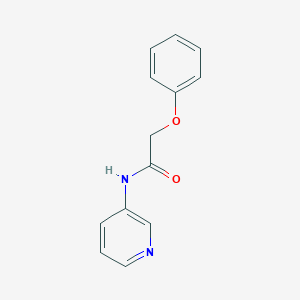

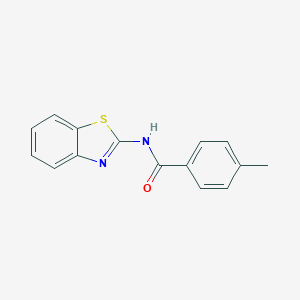

![molecular formula C11H15IN2O2S B183536 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine CAS No. 914610-38-1](/img/structure/B183536.png)

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine, also known as IPSMP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Additionally, we will list future directions for IPSMP research.

Mechanism Of Action

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine is known to interact with specific receptors in the body, including serotonin and dopamine receptors. It has been found to act as a partial agonist of the 5-HT1A receptor, which is involved in the regulation of mood and anxiety. Additionally, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been shown to modulate the activity of dopamine receptors, which are involved in the regulation of reward and motivation.

Biochemical And Physiological Effects

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have various biochemical and physiological effects, depending on the specific receptors it interacts with. In studies involving the 5-HT1A receptor, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have anxiolytic and antidepressant-like effects, indicating its potential as a therapeutic agent for mood disorders. In studies involving dopamine receptors, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to modulate reward-related behavior, indicating its potential as a tool for studying addiction and motivation.

Advantages And Limitations For Lab Experiments

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has several advantages as a research tool, including its high purity and stability, as well as its specific interactions with target receptors. However, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine also has some limitations, including its potential for off-target effects and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine research, including further investigation of its potential therapeutic applications, as well as its use as a tool for studying specific receptor systems in the body. Additionally, there is potential for the development of new 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine derivatives with improved properties and specificity. Overall, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine shows promise as a valuable research tool with potential applications in various fields of scientific research.

Scientific Research Applications

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been found to have potential applications in various fields of scientific research, including medicinal chemistry, neuroscience, and biochemistry. In medicinal chemistry, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and neurological disorders. In neuroscience, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been used to study the role of specific neurotransmitter receptors in the brain. In biochemistry, 1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine has been used to study the interaction between proteins and small molecules.

properties

CAS RN |

914610-38-1 |

|---|---|

Product Name |

1-[(4-Iodophenyl)sulfonyl]-4-methylpiperazine |

Molecular Formula |

C11H15IN2O2S |

Molecular Weight |

366.22 g/mol |

IUPAC Name |

1-(4-iodophenyl)sulfonyl-4-methylpiperazine |

InChI |

InChI=1S/C11H15IN2O2S/c1-13-6-8-14(9-7-13)17(15,16)11-4-2-10(12)3-5-11/h2-5H,6-9H2,1H3 |

InChI Key |

GXWCORNPALTRDK-UHFFFAOYSA-N |

SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |

Canonical SMILES |

CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)I |

Origin of Product |

United States |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

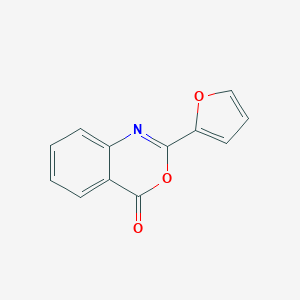

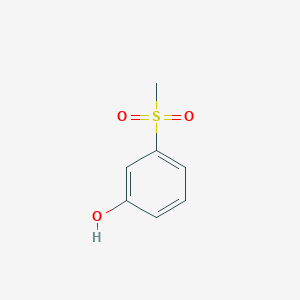

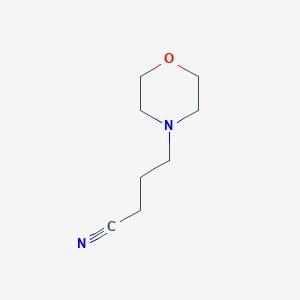

![Carbamic acid, [(4-chlorophenyl)sulfonyl]-, methyl ester](/img/structure/B183457.png)

![N-(4-Isothiocyanatobenzyl)-4-[5-(4-methoxyphenyl)-2-oxazolyl]pyridinium bromide](/img/structure/B183468.png)